7-chloro-4-(2-chloro-5-nitrobenzoyl)-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one

Description

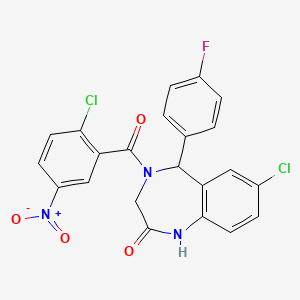

This benzodiazepine derivative features a 1,4-benzodiazepin-2-one core with three critical substituents:

- 7-Chloro: Enhances receptor binding affinity and metabolic stability.

- 4-(2-Chloro-5-nitrobenzoyl): A bulky electron-withdrawing group that may influence conformational flexibility and binding kinetics.

- 5-(4-Fluorophenyl): The para-fluorine substituent optimizes lipophilicity and GABAA receptor subtype selectivity .

Properties

IUPAC Name |

7-chloro-4-(2-chloro-5-nitrobenzoyl)-5-(4-fluorophenyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14Cl2FN3O4/c23-13-3-8-19-17(9-13)21(12-1-4-14(25)5-2-12)27(11-20(29)26-19)22(30)16-10-15(28(31)32)6-7-18(16)24/h1-10,21H,11H2,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABMHMGBZJKXZHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=C(C=C2)Cl)C(N1C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14Cl2FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4-(2-chloro-5-nitrobenzoyl)-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one typically involves multiple steps, including the formation of the benzodiazepine core and subsequent functionalization. Common reagents used in the synthesis may include chlorinating agents, nitro compounds, and fluorinating agents. Reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures. The process would be optimized for yield and purity, with considerations for environmental and safety regulations.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine.

Reduction: The compound can be reduced to form different derivatives.

Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4). Reaction conditions vary depending on the desired transformation but often involve specific temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce new functional groups to the benzodiazepine core.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a precursor for the synthesis of other benzodiazepine derivatives. It may also serve as a model compound for studying reaction mechanisms and kinetics.

Biology

In biological research, this compound could be used to study the effects of benzodiazepines on cellular processes and receptor interactions. It may also be used in assays to screen for potential therapeutic effects.

Medicine

Medically, benzodiazepines are known for their sedative and anxiolytic properties. This compound could be investigated for its potential use in treating neurological disorders such as anxiety, epilepsy, and insomnia.

Industry

In the pharmaceutical industry, this compound could be used in the development of new medications. It may also be used in quality control processes to ensure the purity and efficacy of benzodiazepine-based drugs.

Mechanism of Action

The mechanism of action for benzodiazepines typically involves binding to the gamma-aminobutyric acid (GABA) receptor in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The specific molecular targets and pathways involved would depend on the structure of the compound and its interactions with the receptor.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzodiazepines

Table 1: Structural and Pharmacological Comparisons

Key Findings

Substituent Position and Receptor Affinity :

- The 5-(4-fluorophenyl) group in the target compound likely enhances α1/α2 subtype selectivity compared to 5-(2-fluorophenyl) analogs, as ortho-substituents disrupt optimal receptor interactions .

- Nitro groups (e.g., in Methylclonazepam and the target’s 4-nitrobenzoyl) correlate with high potency but may increase oxidative metabolism risk .

Structural Modifications and Selectivity: Imidazobenzodiazepines () demonstrate that fused heterocycles can achieve subtype selectivity (R1), a feature the target compound might emulate via its 4-substituent .

Metabolic Considerations: Nitro groups are prone to reduction, as seen in Methylclonazepam, suggesting the target compound may require prodrug strategies or formulation adjustments to improve stability . Fluorine substituents (e.g., 4-FPh) enhance metabolic stability and blood-brain barrier penetration compared to non-halogenated analogs .

Q & A

Basic: What synthetic methodologies are most effective for preparing this benzodiazepine derivative?

Methodological Answer:

The compound’s synthesis involves multi-step protocols, typically starting with the benzodiazepine core structure. A key step is acylating the diazepine nitrogen using 2-chloro-5-nitrobenzoyl chloride under basic conditions (e.g., triethylamine) to introduce the nitro-substituted benzoyl group. Subsequent halogenation (chlorine) and fluorophenyl substitution require precise temperature control (0–5°C) to avoid side reactions like over-acylation or decomposition .

Critical Considerations:

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is essential due to byproducts from incomplete acylation.

- Yields are highly dependent on stoichiometric ratios (e.g., 1:1.2 molar ratio of core to acylating agent) .

Advanced: How do structural modifications (e.g., nitro group position) influence GABA receptor binding affinity?

Methodological Answer:

The 2-chloro-5-nitrobenzoyl group enhances electron-withdrawing effects, potentially stabilizing interactions with GABAA receptor α-subunits. Computational docking studies (e.g., AutoDock Vina) paired with radioligand displacement assays (using [³H]flunitrazepam) reveal that the nitro group at position 5 on the benzoyl ring increases steric complementarity with the receptor’s hydrophobic pockets. However, conflicting data exist:

- Contradiction: Some studies report reduced binding affinity when nitro groups are ortho to the chloro substituent due to conformational strain .

Resolution Strategy: - Perform comparative molecular dynamics simulations (AMBER/CHARMM) to assess flexibility.

- Validate with site-directed mutagenesis of receptor residues (e.g., α1His101) to isolate binding contributions .

Basic: What analytical techniques are optimal for characterizing this compound’s purity and structure?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., C23H15Cl2FN3O3) with <1 ppm error.

- Multinuclear NMR:

- ¹H NMR: Aromatic protons (δ 7.2–8.5 ppm) and diazepine NH (δ 5.8 ppm, broad singlet).

- ¹³C NMR: Carbonyl signals (C=O at ~170 ppm) confirm acylation success.

- ¹⁹F NMR: Fluorophenyl substituent (δ -115 ppm) .

- X-ray Crystallography: Resolves nitro group orientation and potential tautomerism in the diazepine ring .

Advanced: How can metabolic stability be improved without compromising receptor activity?

Methodological Answer:

The nitro group is a metabolic liability (e.g., hepatic reduction to amines). Strategies include:

- Isosteric Replacement: Substitute nitro with a trifluoromethyl group to maintain electron-withdrawing effects while reducing metabolic susceptibility.

- Deuterium Labeling: Replace hydrogen atoms at vulnerable positions (e.g., benzylic H) to slow CYP450-mediated oxidation.

Validation: - Use in vitro microsomal assays (human liver microsomes + NADPH) to measure half-life improvements.

- Retain activity via patch-clamp electrophysiology on recombinant GABAA receptors .

Basic: What are the primary challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

- Low Yields in Acylation Step: Optimize solvent systems (e.g., switch from THF to DCM) to enhance solubility of intermediates.

- Byproduct Formation: Implement inline FTIR monitoring to detect early signs of over-chlorination or dimerization.

- Safety: Nitro groups pose explosion risks; use flow chemistry for exothermic steps (e.g., benzoyl chloride addition) .

Advanced: How does the fluorophenyl substituent affect pharmacokinetic properties?

Methodological Answer:

The 4-fluorophenyl group enhances lipophilicity (logP ~3.2), improving blood-brain barrier penetration. However, it may increase plasma protein binding (PPB >90%), reducing free drug concentration.

Experimental Design:

- Measure logD (octanol/water) at physiological pH.

- Conduct PPB assays using equilibrium dialysis.

- Compare brain/plasma ratios in rodent models via LC-MS/MS.

Contradiction: Some analogs show paradoxical reductions in bioavailability despite favorable logP—suggesting transporter-mediated efflux (e.g., P-gp). Test with Caco-2 permeability assays ± inhibitors like verapamil .

Basic: What in vitro models are suitable for preliminary toxicity screening?

Methodological Answer:

- HepG2 Cells: Assess hepatotoxicity via ATP quantification (CellTiter-Glo) after 48-hour exposure.

- hERG Inhibition: Use patch-clamp assays to evaluate cardiac risk (IC50 <10 µM is concerning).

- Ames Test: Screen for mutagenicity with TA98 and TA100 Salmonella strains (± metabolic activation) .

Advanced: How to resolve discrepancies in reported IC50 values across studies?

Methodological Answer:

Discrepancies often arise from assay conditions:

- Radioligand Choice: [³H]Ro15-4513 vs. [³H]flumazenil can yield different IC50s due to binding site heterogeneity.

- Buffer Composition: Varying Cl<sup>−</sup> ion concentrations (e.g., 100 mM vs. 150 mM) alter receptor conformation.

Resolution Protocol: - Standardize assays using the same ligand, cell line (e.g., HEK293 expressing α1β2γ2 GABAA), and buffer (137 mM NaCl, 2.7 mM KCl).

- Validate with a reference compound (e.g., diazepam) in parallel .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.